![molecular formula C11H7NO3S B8640192 2,3-Dihydronaphth[2,1-d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 60206-84-0](/img/structure/B8640192.png)
2,3-Dihydronaphth[2,1-d]isothiazol-3(2H)-one 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydronaphth[2,1-d]isothiazol-3(2H)-one 1,1-dioxide is a heterocyclic compound that features a naphthalene ring fused with a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydronaphth[2,1-d]isothiazol-3(2H)-one 1,1-dioxide typically involves the reaction of naphthoquinone derivatives with thiourea or thioacetamide under specific conditions. For instance, the reaction of 2,3-dichloro-1,4-naphthoquinone with thiourea in the presence of a base such as triethylamine in dimethylformamide or dimethylsulfoxide yields the desired thiazole compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions: 2,3-Dihydronaphth[2,1-d]isothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted naphthoquinones, dihydro derivatives, and functionalized naphthothiazoles.
科学的研究の応用
2,3-Dihydronaphth[2,1-d]isothiazol-3(2H)-one 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a therapeutic agent due to its ability to inhibit specific enzymes and pathways.
作用機序
The mechanism of action of 2,3-Dihydronaphth[2,1-d]isothiazol-3(2H)-one 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit dihydroorotate dehydrogenase, leading to the induction of reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells . The compound’s ability to interact with various molecular pathways makes it a promising candidate for therapeutic applications.
類似化合物との比較
Naphtho[2,3-d][1,2,3]triazole: Another heterocyclic compound with a similar naphthalene-thiazole structure.
Naphtho[1,2-d]imidazoles: Compounds with similar biological activities and structural features.
Uniqueness: 2,3-Dihydronaphth[2,1-d]isothiazol-3(2H)-one 1,1-dioxide stands out due to its specific inhibitory effects on enzymes like dihydroorotate dehydrogenase and its potential applications in both biological and industrial fields. Its unique structural properties also contribute to its distinct reactivity and functionalization potential.
特性
CAS番号 |
60206-84-0 |
|---|---|
分子式 |
C11H7NO3S |
分子量 |
233.24 g/mol |
IUPAC名 |
1,1-dioxobenzo[g][1,2]benzothiazol-3-one |
InChI |
InChI=1S/C11H7NO3S/c13-11-9-6-5-7-3-1-2-4-8(7)10(9)16(14,15)12-11/h1-6H,(H,12,13) |
InChIキー |
GBSKHRJNENIIEN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2S(=O)(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1'-Methanesulfonyl-1',2',3',6'-tetrahydro-[2,4']bipyridinyl-5-ol](/img/structure/B8640118.png)

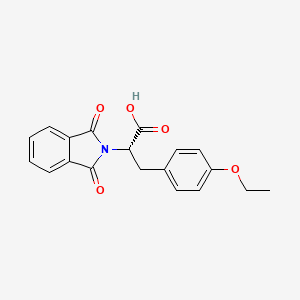


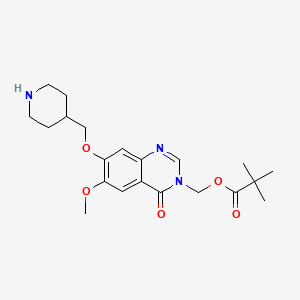
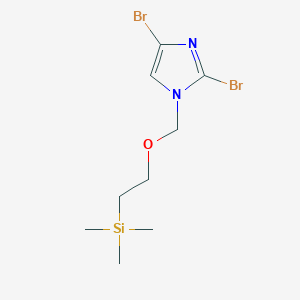
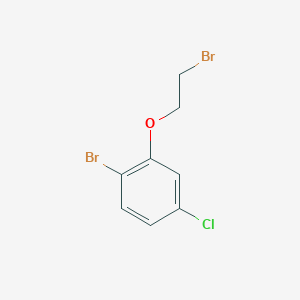

![N-[(2-Chlorophenyl)methyl]-2,2-dimethoxyacetamide](/img/structure/B8640183.png)
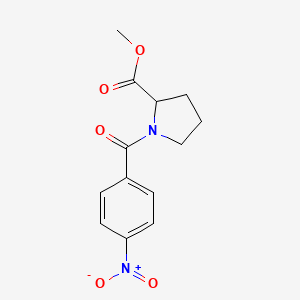
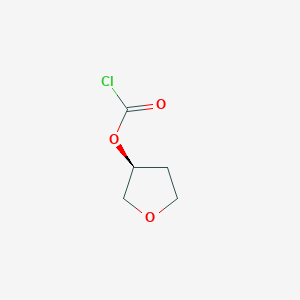
![8-Oxabicyclo[5.1.0]octan-2-one](/img/structure/B8640206.png)

